molecular formula C10H11NO3 B1664357 Actarit CAS No. 18699-02-0

Actarit

Cat. No.: B1664357
CAS No.: 18699-02-0
M. Wt: 193.20 g/mol
InChI Key: MROJXXOCABQVEF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Actarit primarily targets Carbonic Anhydrase II (CAII) . CAII is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible hydration of carbon dioxide, a reaction that is fundamental to many biological processes .

Mode of Action

This compound interacts with its target, CAII, by inhibiting its activity . This inhibition is concentration-dependent and occurs with submicromolar potency . The inhibition of CAII by this compound could be a key factor in its anti-inflammatory effects, as CAII has been linked to inflammatory processes .

Biochemical Pathways

It is known that this compound suppresses inflammatory cytokines and modulates the activity of t-cells , both of which play crucial roles in the pathogenesis of rheumatoid arthritis (RA). The inhibition of CAII by this compound could potentially affect various biochemical pathways related to inflammation and immune response .

Pharmacokinetics

Studies have shown that the bioavailability of this compound is equivalent to that of commercial common tablets, but with a prolonged tmax . This suggests that this compound has a favorable pharmacokinetic profile for sustained drug release, which could enhance its therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammation and modulation of immune response . By inhibiting CAII and modulating T-cell activity, this compound can potentially reduce inflammation and alleviate symptoms of RA .

Biochemical Analysis

Preparation Methods

Comparison with Similar Compounds

Actarit can be compared with other similar compounds, such as:

    Methotrexate: Another DMARD used in the treatment of rheumatoid arthritis, but with a different mechanism of action involving the inhibition of dihydrofolate reductase.

    Sulfasalazine: A compound used to treat inflammatory bowel disease and rheumatoid arthritis, which works by modulating the immune system and reducing inflammation.

    Leflunomide: An immunomodulatory drug that inhibits pyrimidine synthesis, used in the treatment of rheumatoid arthritis.

This compound’s uniqueness lies in its specific inhibition of CAII and its potential for targeted drug delivery using advanced formulations like polymeric nanoparticles .

Properties

IUPAC Name

2-(4-acetamidophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROJXXOCABQVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020020
Record name Actarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18699-02-0
Record name Actarit
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18699-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actarit [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18699-02-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Actarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamidophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.631
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Record name ACTARIT
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of (4-amino-phenyl)-acetic acid (25 g) in acetic acid (200 mL) was treated with acetic anhydride (31.3 mL). The mixture was heated on a steam bath for 4 hours, then cooled, then treated with water (20 mL) and then evaporated. The residue was dried under vacuum to give the title compound (30.4 g) as a beige coloured solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
31.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The mixture of 100 g (4-amino-phenyl)-acetic acid and 200 ml acetanhydride is heated at the steam cone for 15 minutes and evaporated. The residue is stirred with 500 ml hot water until complete dissolution occurs. The solution is cooled and the precipitate formed filtered off, to yield the (4-acetamido-phenyl)acetic acid melting at 168°-170°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The mixture of 100 g (4-amino-phenyl)-acetic acid and 200 ml acetanhydride is heated at the steam cone for 15 minutes and evaporated. The residue is stirred with 500 ml hot water until complete dissolution occurs. The solution is cooled and the precipitate formed filtered off, to yield the (4-acetamino-phenyl)-acetic acid melting at 168°-170°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

150 g (0.83 mole) of 4-nitrophenylacetic acid are heated to 95° C. in 1.5 liters of glacial acetic acid. With vigorous stirring, 160 g (2.86 moles) of iron powder are added in portions in such a manner that the internal temperature does not rise above 105° C. Towards the end of the reaction, the reaction mixture clears up. 200 ml of acetic anhydride are added, and stirring is afterwards continued for a further 30 minutes at 100° C. Cooling to room temperature is allowed to take place; this is followed by suction filtration from formed iron salts, concentration to half the volume, and dilution with 1.5 liters of water. Extraction is effected three times with, in each case, one liter of ethyl acetate. This is followed by washing the organic phase with water and then concentrating it to dryness to obtain 133 g (83.1% of theory) of 4-acetamidophenylacetic acid (m.p. 168° to 170° C.).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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